7-Bromo-6-chloro-5,8-difluoro-4(3H)-quinazolinone is a heterocyclic compound belonging to the quinazoline family. It is characterized by a complex structure that includes multiple halogen substituents: bromine, chlorine, and fluorine. The molecular formula of this compound is with a molecular weight of approximately 295.47 g/mol. The presence of these halogens contributes to its distinct chemical properties and potential biological activities, making it a subject of interest in various scientific fields.
The synthesis of 7-bromo-6-chloro-5,8-difluoro-4(3H)-quinazolinone typically involves multi-step reactions starting from readily available precursors. Common methods include:
In industrial settings, continuous flow reactors may be employed to optimize reaction conditions, enhancing yield and purity through controlled processes . Purification methods such as recrystallization and chromatography are typically used to isolate the final product.
The molecular structure of 7-bromo-6-chloro-5,8-difluoro-4(3H)-quinazolinone can be described as follows:
C1=NC2=C(C(=C(C(=C2F)Br)Cl)F)C(=O)N1
LXSGLLHFLLGHNS-UHFFFAOYSA-N
The structural complexity includes a quinazoline core with halogen substituents that influence its reactivity and interactions with biological systems .
7-Bromo-6-chloro-5,8-difluoro-4(3H)-quinazolinone can participate in various chemical reactions due to its functional groups:
These reactions are crucial for developing new derivatives with enhanced biological activities or altered properties.
The mechanism of action for 7-bromo-6-chloro-5,8-difluoro-4(3H)-quinazolinone involves its interaction with specific molecular targets such as enzymes or receptors:
Research indicates that this compound may interfere with virulence factors in pathogens like Pseudomonas aeruginosa, suggesting its potential in antimicrobial therapies.
Property | Value |
---|---|
Molecular Formula | C8H2BrClF2N2O |
Molecular Weight | 295.47 g/mol |
Melting Point | Not specified |
Boiling Point | Not specified |
Storage Conditions | +4°C |
These properties influence its handling and application in laboratory settings .
7-Bromo-6-chloro-5,8-difluoro-4(3H)-quinazolinone has diverse applications across various scientific fields:
CAS No.: 3463-92-1
CAS No.: 85137-47-9
CAS No.:
CAS No.:
CAS No.: 141042-20-8
CAS No.: 916610-55-4